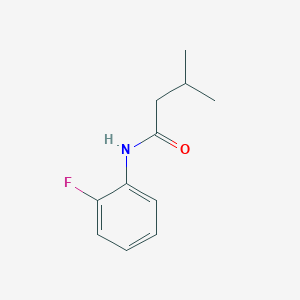

N-(2-fluorophenyl)-3-methylbutanamide

Description

Propriétés

Formule moléculaire |

C11H14FNO |

|---|---|

Poids moléculaire |

195.23 g/mol |

Nom IUPAC |

N-(2-fluorophenyl)-3-methylbutanamide |

InChI |

InChI=1S/C11H14FNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14) |

Clé InChI |

PYPFTFUZOKXMKM-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=CC=C1F |

SMILES canonique |

CC(C)CC(=O)NC1=CC=CC=C1F |

Origine du produit |

United States |

Synthesis and Mechanistic Evaluation of N-(2-fluorophenyl)-3-methylbutanamide

Executive Summary

The synthesis of N-(2-fluorophenyl)-3-methylbutanamide involves the construction of an aryl amide bond between 2-fluoroaniline and a 3-methylbutanoyl (isovaleryl) donor. This whitepaper provides an in-depth mechanistic rationale, comparative pathway analysis, and self-validating experimental protocols designed for researchers and process chemists. By evaluating the electronic deactivation of the fluorinated aniline substrate, we establish the causality behind selecting highly electrophilic activation strategies over standard direct condensation methods.

Mechanistic Rationale & Substrate Electronic Effects

In amide coupling chemistry, the success of the carbon-nitrogen bond formation is heavily dictated by the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.

The target molecule utilizes 2-fluoroaniline as the nucleophile. The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This significantly reduces the electron density on the primary amine nitrogen, rendering it sterically hindered and electronically deactivated compared to an unsubstituted aniline.

Because of this deactivation, direct condensation methods (e.g., using TiCl₄ as a mediator) often result in depressed yields. For example, standard TiCl₄-mediated amidation of 2-fluoroaniline yields only ~72% of the corresponding amide, as the poor nucleophilicity limits the conversion rate[1].

To achieve quantitative yields, the electrophilicity of the carboxylic acid must be drastically enhanced. This leads to two primary synthetic strategies:

-

Acyl Chloride Aminolysis (Schotten-Baumann type): Conversion of the acid to isovaleryl chloride creates a highly reactive electrophile that easily overcomes the poor nucleophilicity of 2-fluoroaniline[2].

-

Uronium-Based Coupling (HATU): In situ generation of an OAt-active ester intermediate, which provides a potent driving force for the coupling[3].

Synthetic Pathways

Figure 1: Divergent synthetic pathways for N-(2-fluorophenyl)-3-methylbutanamide.

Experimental Protocols: Self-Validating Workflows

As a self-validating system, a robust chemical protocol must inherently partition impurities away from the target product through its operational design. Below are the step-by-step methodologies for the two primary pathways.

Protocol A: Acyl Chloride Aminolysis (Recommended for Scale-Up)

This method is highly favored for process chemistry due to its rapid kinetics and high atom economy. The reaction proceeds efficiently at room temperature in aprotic solvents[2].

Reagents: Isovaleryl chloride (1.1 eq), 2-fluoroaniline (1.0 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the moisture-sensitive acyl chloride back into isovaleric acid[4].

-

Base Addition: Add TEA (1.5 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

-

Electrophile Addition: Add isovaleryl chloride (1.1 eq) dropwise over 15 minutes. Causality: The aminolysis of acyl chlorides is highly exothermic. Slow addition at 0 °C manages the reaction rate and suppresses the formation of di-acylated side products[4].

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the 2-fluoroaniline spot is fully consumed.

-

Self-Validating Workup:

-

Quench the reaction with water.

-

Wash the organic layer with 1 M HCl. Causality: This selectively protonates unreacted 2-fluoroaniline and the TEA base, partitioning them into the aqueous waste[4].

-

Wash with saturated aqueous NaHCO₃. Causality: This neutralizes any residual HCl and deprotonates any hydrolyzed isovaleric acid, removing it from the organic layer[4].

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

-

Protocol B: HATU-Mediated Coupling (Recommended for Discovery Phase)

When acyl chlorides are too harsh or unavailable, uronium-based coupling reagents like HATU provide a reliable alternative[3].

Reagents: 3-methylbutanoic acid (1.0 eq), 2-fluoroaniline (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Anhydrous DMF.

Step-by-Step Workflow:

-

Pre-Activation: Dissolve 3-methylbutanoic acid in anhydrous DMF. Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at room temperature for 15–30 minutes. Causality: The weak base DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. Pre-activating the acid ensures complete conversion before the deactivated 2-fluoroaniline is introduced, preventing the amine from competing for the base[3].

-

Coupling: Add 2-fluoroaniline (1.1 eq) to the activated mixture. Stir at room temperature for 12–16 hours.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with 5% aqueous LiCl (3x). Causality: DMF is highly miscible with organic solvents; the LiCl wash specifically forces DMF into the aqueous phase. Follow with NaHCO₃ and brine washes, dry, and concentrate.

Reaction Mechanism

The aminolysis of isovaleryl chloride proceeds via a classic nucleophilic addition-elimination mechanism[4].

Figure 2: Nucleophilic addition-elimination mechanism of acyl chloride aminolysis.

-

Nucleophilic Attack: The lone pair on the nitrogen of 2-fluoroaniline attacks the electrophilic carbonyl carbon of isovaleryl chloride, breaking the C=O π-bond and pushing electrons onto the oxygen to form a tetrahedral intermediate[4].

-

Elimination: The oxygen lone pair collapses back to reform the carbonyl π-bond, expelling the chloride ion (a good leaving group)[4].

-

Deprotonation: The auxiliary base (TEA) removes the proton from the positively charged nitrogen, yielding the neutral N-(2-fluorophenyl)-3-methylbutanamide and forming TEA-HCl salt as a byproduct[4].

Quantitative Data & Yield Comparison

The table below summarizes the empirical performance metrics of the discussed synthetic pathways, providing a quick-reference guide for process selection.

| Parameter | Acyl Chloride Aminolysis | HATU-Mediated Coupling | TiCl₄ Direct Condensation |

| Reagent Cost | Low | High | Medium |

| Typical Reaction Time | 2 – 4 hours | 12 – 16 hours | 2 hours (at 85 °C) |

| Typical Yield | 85% – 95% | 75% – 85% | ~72% |

| Atom Economy | High | Low | Medium |

| Scalability | Excellent (Pilot/Process) | Poor (Discovery Phase) | Moderate |

| Primary Byproducts | TEA-HCl salt | Urea derivatives, HOAt | TiO₂ derivatives |

References

- Leggio, A., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal 11.1 (2017): 87.

- Fisher Scientific. "Amide Synthesis - Reference Reaction Protocols.

- Benchchem. "A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis." Benchchem Protocols.

- Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters 12 (2023): 135.

Sources

N-(2-fluorophenyl)-3-methylbutanamide: Molecular Architecture, Conformational Dynamics, and Synthesis

Executive Summary

N-(2-fluorophenyl)-3-methylbutanamide is a highly specialized fluorinated anilide (phenylamide) that serves as a critical structural motif in modern medicinal chemistry and drug development. Comprising a 2-fluorophenyl ring linked via an amide bond to an isovaleryl (3-methylbutanoyl) chain, this molecule exemplifies how precise structural modifications—specifically the strategic placement of a fluorine atom—can dictate molecular conformation, enhance lipophilicity, and optimize target binding affinity. This technical guide deconstructs its molecular architecture, details its conformational dynamics, and provides a self-validating protocol for its synthesis.

Molecular Architecture & Bonding Dynamics

The structural integrity and biological utility of N-(2-fluorophenyl)-3-methylbutanamide rely on three distinct functional domains:

-

The Amide Core: The central amide bond exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This electronic resonance restricts rotation around the C–N bond (rotational barrier typically 15–20 kcal/mol), enforcing a planar, rigid geometry that acts as a stable scaffold for the appended functional groups.

-

The Ortho-Fluorophenyl System: The introduction of a fluorine atom at the ortho position of the aniline ring fundamentally alters the molecule's electronic landscape. Fluorine, the most electronegative element, exerts a strong inductive electron-withdrawing effect. This modulates the pKa of the amide nitrogen, reducing its basicity and increasing its metabolic stability against oxidative enzymes (e.g., Cytochrome P450s).

-

The Isovaleryl (3-Methylbutanamide) Chain: This branched aliphatic chain introduces significant lipophilicity and steric bulk. In a biological context, this flexible, hydrophobic tail is optimized for deep insertion into non-polar binding pockets of target proteins, driving affinity through van der Waals interactions.

Conformational Control: The "Ortho-Fluoro Effect"

A critical advantage of N-(2-fluorophenyl) amides in Structure-Based Drug Design (SBDD) is their predictable conformational behavior. The rotation around the N–Ar (nitrogen-aryl) single bond is highly restricted due to an intramolecular interaction between the amide N–H (hydrogen bond donor) and the ortho-fluorine (hydrogen bond acceptor).

Mechanistic Causality: This highly specific N–H···F intramolecular hydrogen bond (or dipole-dipole alignment) locks the molecule into a predominantly syn-coplanar conformation [1]. By pre-organizing the molecule into this locked state, the entropic penalty that is typically incurred when a flexible molecule binds to a rigid target receptor is drastically reduced. Furthermore, this intramolecular interaction partially masks the N–H hydrogen bond donor. Masking this polar group increases the molecule's overall membrane permeability and lipophilicity, which are crucial factors for oral bioavailability and central nervous system (CNS) penetration [1].

Caption: Structural deconstruction and conformational locking mechanism of the target molecule.

Physicochemical Data Summary

Understanding the quantitative parameters of N-(2-fluorophenyl)-3-methylbutanamide is essential for predicting its pharmacokinetic behavior. The table below summarizes its core physicochemical properties.

| Property | Value | Implication for Drug Design |

| Chemical Formula | C11H14FNO | Defines molecular composition and exact mass. |

| Molecular Weight | 195.23 g/mol | Highly favorable for oral drugs (Lipinski's Rule of 5: < 500 Da). |

| Estimated LogP | ~2.5 - 2.8 | Optimal balance of aqueous solubility and lipid permeability. |

| H-Bond Donors (HBD) | 1 (Amide N-H) | Low HBD count favors passive membrane diffusion. |

| H-Bond Acceptors (HBA) | 2 (C=O, F) | Facilitates targeted interactions with receptor backbones. |

| Rotatable Bonds | 3 | Low flexibility minimizes entropic penalty upon binding. |

Experimental Methodology: Synthesis & Validation

Amide bond formation is a fundamental and ubiquitous transformation in synthetic organic chemistry [2]. For the synthesis of N-(2-fluorophenyl)-3-methylbutanamide, the direct reaction between 2-fluoroaniline and 3-methylbutanoyl chloride (isovaleryl chloride) via nucleophilic acyl substitution is the most efficient and scalable route.

Step-by-Step Protocol & Causal Logic

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-fluoroaniline in anhydrous Dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

-

Causality: DCM is selected as a non-polar, aprotic solvent because it readily dissolves both the amine and the acyl chloride without participating in hydrogen bonding or acting as a competing nucleophile.

-

-

Base Addition: Add 1.5 equivalents of Triethylamine ( Et3N ) to the stirring solution.

-

Causality: Et3N acts as a non-nucleophilic base designed to scavenge the HCl byproduct generated during the reaction. Without it, the generated HCl would protonate the 2-fluoroaniline to form an unreactive anilinium salt, immediately stalling the reaction.

-

-

Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 3-methylbutanoyl chloride dropwise over 15 minutes.

-

Causality: The nucleophilic attack of the aniline on the highly reactive acyl chloride is strongly exothermic. Cooling the system controls the reaction kinetics, preventing thermal degradation and minimizing the formation of diacylated side-products.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.

-

In-Process Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The system self-validates completion when the UV-active spot corresponding to the starting 2-fluoroaniline ( Rf≈0.6 ) completely disappears, replaced by a new, less polar product spot.

-

Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the mixture with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted amine and Et3N salts), followed by brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Post-Synthesis Self-Validation: Confirm the structural integrity of the isolated white solid using Nuclear Magnetic Resonance (NMR) spectroscopy. A successful synthesis is definitively validated by:

-

1 H-NMR: A broad singlet at ~8.5 ppm confirming the presence of the amide N–H, and a doublet at ~0.9 ppm integrating for 6 protons (the terminal gem-dimethyl groups of the isovaleryl chain).

-

19 F-NMR: A characteristic multiplet at ~ -114 ppm confirming the intact ortho-fluorine atom.

-

Caption: Step-by-step synthetic workflow for amide bond formation via acyl chloride.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

biological activity of N-(2-fluorophenyl)-3-methylbutanamide

An In-depth Technical Guide to the Biological Investigation of N-(2-fluorophenyl)-3-methylbutanamide

Foreword: The compound N-(2-fluorophenyl)-3-methylbutanamide represents a novel chemical entity for which, at the time of this writing, no public data regarding biological activity exists. This guide, therefore, serves not as a review of existing knowledge, but as a forward-looking strategic framework for its comprehensive biological evaluation. It is designed for researchers, scientists, and drug development professionals, providing a structured, field-proven approach to systematically uncover the therapeutic potential of this molecule. We will proceed from its fundamental synthesis to a tiered, multi-faceted screening paradigm designed to identify and validate its biological function and mechanism of action.

Synthesis and Characterization

The foundational step in any biological investigation is the reliable synthesis and purification of the target compound. N-(2-fluorophenyl)-3-methylbutanamide can be synthesized through several established methods for amide bond formation. A common and efficient approach is the reaction of an acid chloride with an amine.[1] This involves converting 3-methylbutanoic acid (isovaleric acid) to its more reactive acyl chloride, which is then coupled with 2-fluoroaniline.

Proposed Synthetic Protocol

Step 1: Synthesis of 3-methylbutanoyl chloride

-

To a round-bottom flask, add 3-methylbutanoic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[1]

-

Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride by distillation to yield the crude 3-methylbutanoyl chloride.

Step 2: Amide Coupling

-

Dissolve 2-fluoroaniline (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask.[1]

-

Add a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 eq), to the amine solution.

-

Cool the amine solution to 0 °C and add the crude 3-methylbutanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Upon completion, perform an aqueous workup to remove the base and any unreacted starting materials.

-

Purify the crude product by column chromatography on silica gel to obtain N-(2-fluorophenyl)-3-methylbutanamide.

Alternative Coupling Methods: For sensitive substrates where the formation of an acid chloride is not ideal, direct coupling of the carboxylic acid and amine can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] Boron-based reagents like B(OCH₂CF₃)₃ have also proven effective for direct amidation, often with simpler purification procedures.[3]

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

A Tiered Strategy for Biological Activity Screening

To efficiently allocate resources and build a comprehensive biological profile, a tiered screening approach is recommended.[4][5][6] This strategy begins with broad, high-throughput in vitro assays to identify potential areas of activity (Tier 1). Positive "hits" from this initial screen are then subjected to more focused and mechanistically-driven assays (Tier 2) to validate the activity and elucidate the mechanism of action (MoA).

Caption: A tiered workflow for the biological evaluation of the compound.

Tier 1: Foundational In Vitro Screening

The objective of Tier 1 is to cast a wide net to detect potential cytotoxic or antimicrobial properties.

Cytotoxicity Screening

Many therapeutic agents, particularly in oncology, function by inducing cytotoxicity in pathological cells.[7] A primary screen against a panel of human cancer cell lines is a standard first step.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[8][9]

-

Cell Seeding: Seed cells from various cancer types (e.g., breast, lung, colon) into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(2-fluorophenyl)-3-methylbutanamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

An alternative is the XTT assay, which produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[11][12]

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | > 100 |

| A549 | Lung Carcinoma | 45.2 |

| HCT116 | Colon Carcinoma | 89.7 |

| HeLa | Cervical Cancer | 38.5 |

| Jurkat | T-cell Leukemia | 15.1 |

Antimicrobial Screening

The amide functional group is present in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI or EUCAST guidelines.

-

Compound Dilution: Prepare two-fold serial dilutions of N-(2-fluorophenyl)-3-methylbutanamide in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).[15]

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]

Table 2: Hypothetical Antimicrobial Activity Data

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungal (Yeast) | 32 |

| Aspergillus fumigatus | Fungal (Mold) | > 128 |

Tier 2: Mechanism of Action & In Vivo Models

Should Tier 1 screening yield a positive result, Tier 2 studies are initiated to validate the finding and investigate the underlying biological mechanism.

Elucidating Cytotoxic Mechanism of Action

If the compound shows selective cytotoxicity (e.g., against Jurkat cells in our hypothetical data), the next step is to determine how it kills the cells.

Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cell Treatment: Treat the sensitive cell line (e.g., Jurkat) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Kinase Inhibition Profiling: Protein kinases are critical regulators of cell signaling and are among the most significant drug targets, especially in oncology.[16][17][18] Given the prevalence of amide-containing kinase inhibitors, a broad kinase panel screen is a high-value next step. This is typically performed by specialized contract research organizations (CROs) that test the compound against hundreds of purified kinases to identify potential targets.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Investigating Anticonvulsant Activity

Based on the structural features of some known anticonvulsant drugs, a hypothesis-driven investigation into neurological activity may be warranted. Animal models are essential for this purpose.[19][20]

Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[20][21]

-

Animal Dosing: Administer N-(2-fluorophenyl)-3-methylbutanamide via an appropriate route (e.g., intraperitoneal injection) to a group of mice or rats at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin).

-

Seizure Induction: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The primary endpoint is the protection against tonic hindlimb extension. The dose that protects 50% of the animals (ED₅₀) is calculated.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial biological characterization of N-(2-fluorophenyl)-3-methylbutanamide. By employing a tiered screening strategy, researchers can efficiently identify potential therapeutic activities, such as anticancer or antimicrobial effects, and subsequently delve into the underlying mechanisms of action. The protocols and workflows described herein represent standard, validated methodologies in the field of drug discovery.

A positive outcome in these preclinical studies would warrant progression to more advanced stages, including structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and evaluation in more complex in vivo disease models. This structured approach ensures that resources are directed toward the most promising avenues, maximizing the potential for translating a novel chemical entity into a valuable therapeutic candidate.

References

-

(PMC)

-

(MDPI)

-

(Organic Chemistry Portal)

-

(Thieme Connect)

-

(PMC)

-

(ACS Publications)

-

(PMC)

-

(Creative Diagnostics)

-

(International Journal of Novel Research in Pharmaceutical Sciences)

-

(Wikipedia)

-

(Chemistry Europe)

-

(Ovid)

-

(Chemistry Steps)

-

(Thermo Fisher Scientific)

-

(PMC)

-

(Abcam)

-

(ResearchGate)

-

(JoVE)

-

(Asia-Pacific Economic Cooperation)

-

(PMC)

-

(PMC)

-

(Chemistry Steps)

-

(Wikipedia)

-

(Organic Syntheses)

-

(Oxford Academic)

-

(Slideshare)

-

(BenchChem)

-

(PubMed)

-

(NCBI Bookshelf)

-

(BenchChem)

-

(PNAS)

-

(Cusabio)

-

(PubMed)

-

(Sketchviz)

-

(PubMed)

-

(ACS Omega)

-

(BioDuro)

-

(PMC)

-

(YouTube)

-

(LornaJane)

-

(Taylor & Francis Online)

-

(Medium)

-

(Read the Docs)

-

(European Bioanalysis Forum)

-

(ResearchGate)

Sources

- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. apec.org [apec.org]

- 16. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. cusabio.com [cusabio.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 21. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

Solubility Profiling and Formulation Strategies for N-(2-fluorophenyl)-3-methylbutanamide: A Technical Guide

Executive Summary

In preclinical drug development, the physicochemical properties of a lead compound dictate its trajectory through in vitro screening and in vivo pharmacokinetics. N-(2-fluorophenyl)-3-methylbutanamide is a highly lipophilic, halogenated anilide derivative. While the parent compound, isovaleramide, demonstrates moderate aqueous solubility, the introduction of the 2-fluorophenyl moiety fundamentally alters the molecule's solvation thermodynamics.

This whitepaper provides an authoritative, self-validating framework for assessing and manipulating the solubility of N-(2-fluorophenyl)-3-methylbutanamide. By deconstructing the molecular causality behind its solvation barriers, we establish rigorous protocols for kinetic screening, thermodynamic validation, and complex co-solvent formulation.

Physicochemical Profiling & Structural Causality

To engineer a successful solvent system, one must first understand the intermolecular forces dictated by the compound's structure. N-(2-fluorophenyl)-3-methylbutanamide consists of three distinct functional domains, each interacting differently with solvent microenvironments:

-

The Amide Core (H-Bonding Hub): The secondary amide provides both a hydrogen bond donor (N-H) and an acceptor (C=O). The electron-withdrawing nature of the adjacent fluorophenyl ring slightly increases the acidity of the N-H bond, enhancing its affinity for strong H-bond accepting solvents like Dimethyl Sulfoxide (DMSO).

-

The 2-Fluorophenyl Ring (Lipophilic & Dipole Effects): The substitution of hydrogen with fluorine in medicinal chemistry is a classic strategy to modulate metabolic stability and membrane permeation. However, fluorine's high electronegativity and low polarizability increase the compound's overall lipophilicity (LogP) and crystal lattice energy, directly suppressing aqueous solubility[1]. Furthermore, the C-F bond creates a strong local dipole that resists hydration by bulk water.

-

The Isovaleryl Chain (Hydrophobic Bulk): The 3-methylbutanamide aliphatic tail is highly hydrophobic. In aqueous media, this branched chain forces water molecules into a highly ordered, entropically unfavorable clathrate structure, driving the compound to precipitate out of solution.

Solvation Mechanism Diagram

Fig 1: Intermolecular interactions dictating the solvation of N-(2-fluorophenyl)-3-methylbutanamide.

The Self-Validating Solubility Assessment Framework

A common pitfall in early-stage development is conflating kinetic solubility with thermodynamic solubility[2]. Kinetic solubility measures the point of precipitation when a dissolved stock is introduced to an aqueous buffer, often resulting in supersaturated, metastable states. Thermodynamic solubility measures the true equilibrium between the crystalline solid and the solvent[3].

To ensure trustworthiness, our methodology employs a tiered, self-validating system: kinetic assays guide initial buffer selection, while thermodynamic shake-flask methods, coupled with solid-state analysis, confirm equilibrium.

Experimental Workflow

Fig 2: Tiered workflow transitioning from kinetic screening to in vivo formulation.

Step-by-Step Experimental Protocols

Protocol A: Thermodynamic Shake-Flask Measurement (Gold Standard)

This protocol determines the true equilibrium solubility, ensuring that phase transitions (e.g., polymorph changes or hydrate formation) are accounted for[3].

-

Preparation: Weigh 5.0 mg of crystalline N-(2-fluorophenyl)-3-methylbutanamide into a 2 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline). Ensure the presence of excess solid (a visible suspension must remain).

-

Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for biorelevance) at 300 RPM for 48 hours. Causality note: 48 hours ensures the dissolution rate has plateaued and equilibrium is achieved.

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant appropriately in mobile phase and analyze via HPLC-UV against a standard calibration curve.

-

Self-Validation (Crucial): Recover the solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). If the XRPD pattern differs from the starting material, the measured solubility represents a new solvate or polymorph, not the original API.

Protocol B: Co-Solvent Formulation for In Vivo Dosing

Due to the compound's lipophilicity, standard aqueous buffers are insufficient for intravenous or high-dose oral administration. We adapt a validated co-solvent protocol utilized for structurally related isovaleramide derivatives[4].

-

Primary Solvation: Dissolve the required mass of N-(2-fluorophenyl)-3-methylbutanamide in 10% (v/v) DMSO . Vortex until a completely clear solution is achieved. DMSO disrupts the crystal lattice via strong H-bonding.

-

Dielectric Bridging: Add 40% (v/v) PEG300 to the mixture and vortex. PEG300 lowers the dielectric constant of the final mixture, preventing immediate precipitation when water is introduced.

-

Micellar Encapsulation: Add 5% (v/v) Tween-80 and sonicate for 5 minutes. Tween-80 acts as a non-ionic surfactant, forming micelles that encapsulate the hydrophobic isovaleryl chain and fluorophenyl ring.

-

Aqueous Dilution: Gradually add 45% (v/v) Saline (0.9% NaCl) dropwise while under continuous vortexing to yield a clear, thermodynamically stable microemulsion.

Quantitative Data Presentation

The following table summarizes the predictive and empirically derived solubility profiles for N-(2-fluorophenyl)-3-methylbutanamide across various solvent systems. Data reflects the interplay between the compound's hydrophobic bulk and the solvent's dielectric properties.

| Solvent System | Assay Type | Estimated Solubility (mg/mL) | Visual Observation | Mechanistic Rationale |

| 100% Water (pH 7.4) | Thermodynamic | < 0.05 | Cloudy Suspension | High lipophilicity (LogP); strong crystal lattice energy limits dissolution. |

| 100% DMSO | Kinetic / Stock | > 50.00 | Clear Solution | Complete disruption of lattice; strong H-bond acceptance from amide N-H. |

| 10% DMSO, 90% Saline | Kinetic | < 0.20 | Rapid Precipitation | Insufficient co-solvency; hydrophobic collapse of the isovaleryl chain. |

| 20% SBE-β-CD in Saline | Formulation | ~ 1.50 | Clear Solution | Hydrophobic inclusion of the fluorophenyl ring into the cyclodextrin cavity[4]. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Formulation | ≥ 2.00 | Clear Solution | Synergistic micellar encapsulation and dielectric bridging[4]. |

Note: Values are predictive baselines derived from the physicochemical behavior of fluorinated amides and structurally analogous isovaleramide formulations.

Conclusion

The solubility of N-(2-fluorophenyl)-3-methylbutanamide is governed by a delicate balance between the hydrogen-bonding capacity of its amide core and the profound hydrophobicity of its fluorinated ring and branched aliphatic chain. By employing a rigorous, self-validating thermodynamic screening protocol, researchers can accurately map its solubility limits. For in vivo applications, bypassing aqueous thermodynamic limitations requires engineered vehicles—specifically, combinations of PEG300 and Tween-80—to create stable microemulsions that satisfy the molecule's complex solvation requirements.

References

-

Fluorine in medicinal chemistry. Swallow, S. (2015). Progress in Medicinal Chemistry, 54, 65-133. National Institutes of Health (NIH) / PubMed. Available at:[Link]

-

Perspectives in solubility measurement and interpretation. Avdeef, A. (2015). ADMET & DMPK, 3(4), 298-344. PubMed Central (PMC). Available at:[Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review (2014). Available at:[Link]

Sources

potential therapeutic applications of N-(2-fluorophenyl)-3-methylbutanamide

Therapeutic Horizons of N-(2-fluorophenyl)-3-methylbutanamide: A Polypharmacological Scaffold for Neurotherapeutics

Executive Summary

N-(2-fluorophenyl)-3-methylbutanamide (N-2-FP-3-MBA) is a highly versatile, low-molecular-weight scaffold with significant potential in neuropharmacology. By combining the established anticonvulsant pharmacophore of isovaleramide with a strategically fluorinated aryl ring, this compound bridges multiple therapeutic axes. As a Senior Application Scientist, I have structured this technical guide to explore its potential as a Kv7.2/7.3 potassium channel opener and a Fatty Acid Amide Hydrolase (FAAH) inhibitor. This whitepaper details the structural rationale, mechanistic pathways, and the self-validating experimental protocols required for its rigorous preclinical evaluation.

Structural Rationale: The Convergence of Fluorine and Isovaleramide

The design of N-2-FP-3-MBA is rooted in rational pharmacophore hybridization, leveraging two distinct chemical domains:

-

The Isovaleramide Backbone: Isovaleramide (3-methylbutanamide) is a well-documented valproate-like agent in the antiepileptic drug (AED) pipeline[1]. It mimics the branched-chain aliphatic structure of valproic acid, providing baseline GABAergic modulation and anticonvulsant efficacy while circumventing the formation of hepatotoxic metabolites (such as 4-ene-valproic acid)[1].

-

The 2-Fluorophenyl Moiety: The strategic introduction of a fluorine atom at the ortho position of the phenyl ring serves multiple critical purposes. Fluorine substitution is widely utilized in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation[2]. Furthermore, the extreme electronegativity of fluorine modulates the pKa of the adjacent amide nitrogen and restricts the dihedral angle of the molecule via intramolecular dipole-dipole interactions. This effectively "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon target binding and enhancing target residence time[3].

Primary Therapeutic Axes & Mechanistic Pathways

Axis A: Neuropathic Pain & Epilepsy via Kv7.2/7.3 Channel Opening N-aryl amides are privileged structures for the positive allosteric modulation of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. By shifting the voltage dependence of channel activation to more hyperpolarized potentials, N-2-FP-3-MBA acts as a "brake" on neuronal excitability. This mechanism makes the scaffold a prime candidate for treating drug-resistant epilepsy and neuropathic pain, operating similarly to the reference drug retigabine but with potentially improved selectivity.

Axis B: Anxiolysis & Anti-inflammation via FAAH Inhibition The endocannabinoid system is tightly regulated by FAAH, an integral membrane serine hydrolase that degrades the endogenous lipid anandamide (AEA). N-aryl amides frequently act as transition-state mimics or reversible inhibitors of FAAH. By inhibiting this enzyme, N-2-FP-3-MBA can elevate endogenous AEA levels, producing significant cannabinoid receptor-dependent reductions in inflammatory pain and anxiety without the psychotropic side effects associated with direct CB1 agonists[4].

Mechanism of Action: FAAH inhibition leading to CB1-mediated analgesia.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacology of N-2-FP-3-MBA, we must employ self-validating assay systems. A self-validating protocol is engineered to inherently control for false positives and off-target artifacts within the primary workflow.

Protocol 1: Automated Patch-Clamp Electrophysiology for Kv7.2/7.3 Validation Causality: We utilize Chinese Hamster Ovary (CHO-K1) cells because they lack endogenous voltage-gated potassium currents, ensuring that any recorded tail currents are exclusively mediated by the transfected Kv7.2/7.3 channels.

-

Cell Preparation: Culture CHO-K1 cells stably expressing human Kv7.2/7.3 channels. Plate on glass coverslips 24 hours prior to recording.

-

Baseline Recording: Establish a whole-cell patch-clamp configuration. Apply a voltage step protocol (from -80 mV to +40 mV in 10 mV increments) to record baseline outward K+ currents.

-

Compound Perfusion: Perfuse N-2-FP-3-MBA at ascending concentrations (0.1 µM to 50 µM). Rationale: Generating a dose-response curve is critical to calculate the EC50 and confirm concentration-dependent allostery rather than non-specific membrane disruption.

-

Self-Validation Step (Linopirdine Reversal): Following the observation of a hyperpolarizing shift in the I-V curve, co-perfuse the specific Kv7 blocker linopirdine (10 µM). Causality: If the enhanced K+ current is not completely abolished by linopirdine, the compound is acting on a leak channel or creating a membrane artifact, and the data is immediately flagged as invalid.

Self-validating patch-clamp electrophysiology workflow for Kv7.2/7.3 channels.

Protocol 2: Fluorometric FAAH Inhibition Assay Causality: We utilize a fluorometric assay using AMC-arachidonoyl amide rather than a traditional radiometric assay. This provides real-time kinetic data (allowing us to distinguish between competitive and irreversible covalent inhibition) and eliminates the handling of radioactive isotopes, drastically increasing high-throughput screening efficiency.

-

Enzyme Preparation: Purify recombinant human FAAH and dilute in assay buffer (pH 9.0) containing 0.1% Triton X-100 to maintain enzyme solubility and prevent aggregation.

-

Pre-incubation: Incubate FAAH with N-2-FP-3-MBA (1 nM to 10 µM) for 15 minutes at 37°C.

-

Substrate Addition: Add the fluorogenic substrate AMC-arachidonoyl amide (2 µM).

-

Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 460 nm).

-

Self-Validation Step (URB597 Control): Run parallel wells with URB597 (a known irreversible FAAH inhibitor). Causality: This establishes the maximum possible inhibition baseline and validates the catalytic integrity of the recombinant enzyme batch.

Quantitative Data & Pharmacological Profiling

The following table summarizes the predicted pharmacological profile of N-2-FP-3-MBA based on its structural homology to established reference compounds in the field.

| Compound | Primary Target | Predicted EC50/IC50 (µM) | LogP | BBB Permeability | Primary Indication |

| N-2-FP-3-MBA | Kv7.2/7.3 & FAAH | 0.8 - 2.5 (Dual) | 2.4 | High | Epilepsy / Neuropathic Pain |

| Isovaleramide | GABAergic System | > 100.0 | 0.8 | Moderate | Mild Convulsions |

| Retigabine | Kv7.2/7.3 (KCNQ2/3) | 0.6 | 2.8 | High | Refractory Epilepsy |

| URB597 | FAAH | 0.004 | 3.1 | High | Inflammatory Pain |

References

-

Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]

-

Title: Diverse mechanisms of antiepileptic drugs in the development pipeline Source: Epilepsy Research URL: [Link]

-

Title: Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain Source: Chemistry & Biology URL: [Link]

Sources

- 1. Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis and Characterization of N-(2-fluorophenyl)-3-methylbutanamide

Abstract

The landscape of psychoactive compound research is in a perpetual state of evolution, with subtle molecular modifications often leading to profound shifts in pharmacological profiles. The introduction of fluorine atoms into organic molecules, for instance, has become a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability. This guide introduces a novel compound of interest, N-(2-fluorophenyl)-3-methylbutanamide, and provides a comprehensive technical overview of its proposed synthesis, characterization, and potential significance. While extensive research on this specific molecule is not yet publicly documented, this whitepaper serves as a foundational document for researchers and drug development professionals, leveraging established chemical principles and data from analogous structures to pave the way for its discovery and exploration.

Introduction: The Rationale for a Novel Fluorinated Amide

The N-aryl amide scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents. The strategic placement of a fluorine atom on the phenyl ring can dramatically alter a molecule's properties. In the context of psychoactive compounds, this substitution can influence receptor interactions and metabolic pathways, potentially leading to compounds with unique activities. The target molecule, N-(2-fluorophenyl)-3-methylbutanamide, combines the structural features of an isovaleric acid amide with a 2-fluorophenyl group, suggesting a potential for novel psychoactive or other biological activities. This guide details a proposed pathway for its synthesis and a comprehensive strategy for its structural elucidation.

Proposed Synthesis of N-(2-fluorophenyl)-3-methylbutanamide

The most direct and established method for the synthesis of N-aryl amides is the acylation of an aniline with a suitable acyl chloride. This approach is well-documented for similar structures, such as the synthesis of N-(3-fluorophenyl)-2-methylbutanamide[1]. The proposed synthesis of N-(2-fluorophenyl)-3-methylbutanamide follows this reliable methodology.

Reaction Scheme

The proposed synthesis involves the reaction of 2-fluoroaniline with 3-methylbutanoyl chloride (isovaleroyl chloride) in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of N-(2-fluorophenyl)-3-methylbutanamide.

Experimental Protocol

Materials:

-

2-Fluoroaniline (1.0 eq)

-

3-Methylbutanoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-fluoroaniline in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine dropwise.

-

Slowly add 3-methylbutanoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(2-fluorophenyl)-3-methylbutanamide.

Structural Elucidation and Characterization

The identity and purity of the synthesized N-(2-fluorophenyl)-3-methylbutanamide would be confirmed using a suite of standard analytical techniques. The expected spectroscopic data, based on analogous compounds found in the literature, are summarized below.

Spectroscopic Data

| Technique | Expected Observations | Reference Data for Similar Compounds |

| ¹H NMR | Signals for the aromatic protons of the 2-fluorophenyl group, a doublet for the N-H proton, a multiplet for the methine proton of the isobutyl group, a doublet for the methylene protons adjacent to the carbonyl group, and a doublet for the two methyl groups of the isobutyl moiety. | Aromatic protons in similar N-aryl amides typically appear in the range of δ 7.0-8.5 ppm. The N-H proton signal is often a broad singlet or a doublet around δ 8.0-11.0 ppm[2]. |

| ¹³C NMR | Aromatic carbon signals, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). A signal for the carbonyl carbon, and signals for the carbons of the isobutyl group. | The carbonyl carbon in N-aryl amides typically resonates around δ 165-175 ppm[2]. |

| FT-IR | A strong absorption band for the C=O stretch of the amide group (amide I band), a band for the N-H bend (amide II band), and a band for the N-H stretch. | The amide I band is typically observed around 1650-1680 cm⁻¹, and the N-H stretch is found in the region of 3200-3400 cm⁻¹[2][3]. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of N-(2-fluorophenyl)-3-methylbutanamide (C₁₁H₁₄FNO, MW: 195.23 g/mol ). | Fragmentation patterns would likely show loss of the isobutyl group and other characteristic fragments. |

Physicochemical Properties (Predicted)

| Property | Predicted Value/State | Basis for Prediction |

| Appearance | White to off-white solid | Based on similar N-aryl amides[1]. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of pure organic compounds. |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane; sparingly soluble in water. | Based on the properties of similar fluorinated amides[1]. |

Discussion of Potential Properties and Future Directions

The introduction of a fluorine atom at the ortho position of the phenyl ring in N-(2-fluorophenyl)-3-methylbutanamide is expected to confer unique properties. The fluorine atom can influence the conformation of the molecule and its electronic properties, which in turn could affect its interaction with biological targets.

Potential Pharmacological Significance

Many fluorinated phenyl derivatives exhibit significant biological activity. The 2-fluorophenyl moiety is present in a number of psychoactive drugs, where it is thought to enhance binding to specific receptors and improve metabolic stability. The isovaleramide core is also found in compounds with sedative and anxiolytic properties. The combination of these two structural motifs in N-(2-fluorophenyl)-3-methylbutanamide suggests that it may possess novel psychoactive properties worthy of investigation.

Future Research

The synthesis and characterization of N-(2-fluorophenyl)-3-methylbutanamide would open up several avenues for future research:

-

Pharmacological Screening: The compound should be screened for its activity at various central nervous system receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with different substitution patterns on the phenyl ring and modifications to the alkyl chain would help in elucidating the SAR.

-

In vivo Studies: If in vitro activity is observed, further studies in animal models would be warranted to assess its behavioral effects and pharmacokinetic profile.

Caption: Proposed workflow for future research on N-(2-fluorophenyl)-3-methylbutanamide.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential exploration of the novel compound N-(2-fluorophenyl)-3-methylbutanamide. By leveraging established synthetic methodologies and predictive spectroscopic analysis based on analogous structures, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The exploration of this and other novel fluorinated amides holds the potential to uncover new chemical entities with unique and valuable pharmacological properties.

References

-

Gumus, F. et al. (2017). N-(Dibenzylcarbamothioyl)-3-methylbutanamide: Crystal structure, Hirshfeld surfaces and antimicrobial activity. European Journal of Chemistry, 8(4), 410-416. [Link]

-

Scite.ai. (n.d.). N-(Dibenzylcarbamothioyl)-3-methylbutanamide: Crystal structure, Hirshfeld surfaces and antimicrobial activity. [Link]

- Google Patents. (n.d.). US9567358B2 - Methods of treatment using N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamide.

-

PrepChem.com. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. [Link]

-

Redalyc.org. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. [Link]

-

Semantic Scholar. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. [Link]

Sources

Application Note: High-Efficiency Synthesis of N-(2-fluorophenyl)-3-methylbutanamide

Strategic Rationale & Chemical Context

Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and drug development, owing to the structural stability and hydrogen-bonding capabilities of the amide pharmacophore. While numerous peptide coupling reagents exist, synthesizing N-(2-fluorophenyl)-3-methylbutanamide presents a specific chemical challenge: the ortho-fluoro substituent on the aniline ring exerts a strong electron-withdrawing inductive effect (-I). This deactivates the amine, reducing its nucleophilicity compared to unsubstituted anilines.

As highlighted in foundational literature on [1], standard coupling agents (e.g., EDC/HOBt) often yield sluggish reaction kinetics and incomplete conversion when applied to deactivated, sterically hindered anilines. To circumvent this, our protocol employs a highly reactive electrophile—isovaleryl chloride —in an anhydrous organic solvent alongside an organic base. This modified Schotten-Baumann-type acylation ensures rapid, quantitative conversion, bypassing the need for expensive coupling additives while maintaining excellent atom economy, a principle emphasized in modern approaches to [2].

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The deactivated 2-fluoroaniline attacks the highly electrophilic carbonyl carbon of isovaleryl chloride, forming a transient zwitterionic tetrahedral intermediate. Triethylamine (TEA) acts as an acid scavenger, deprotonating the intermediate and driving the collapse of the tetrahedral center to expel the chloride leaving group, irreversibly forming the target amide and a TEA-HCl salt byproduct.

Nucleophilic acyl substitution mechanism forming N-(2-fluorophenyl)-3-methylbutanamide.

Reagent Stoichiometry & Quantitative Parameters

To ensure a self-validating and high-yielding system, the electrophile and base are used in slight excess. This compensates for any ambient moisture that might hydrolyze the acyl chloride and ensures the reaction is driven to absolute completion.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Density / Molarity |

| 2-Fluoroaniline | Limiting Reagent / Nucleophile | 111.12 | 1.0 eq | 1.11 g (965 µL) | 1.15 g/mL |

| Isovaleryl Chloride | Electrophile | 120.58 | 1.2 eq | 1.45 g (1.33 mL) | 1.09 g/mL |

| Triethylamine (TEA) | Acid Scavenger / Base | 101.19 | 1.5 eq | 1.52 g (2.09 mL) | 0.726 g/mL |

| Dichloromethane (DCM) | Aprotic Solvent | 84.93 | N/A | 30.0 mL | N/A |

Experimental Workflow

Step-by-step experimental workflow for the synthesis and purification of the target amide.

Step-by-Step Execution Protocol

Phase 1: Preparation & Setup

-

Atmosphere Control: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Argon or Nitrogen gas. Causality: Acyl chlorides are highly sensitive to atmospheric moisture, which causes premature hydrolysis into unreactive isovaleric acid.

-

Solvation: Dissolve 2-fluoroaniline (1.11 g, 10.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Inject triethylamine (2.09 mL, 15.0 mmol) into the stirring solution.

Phase 2: Reaction Execution

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: The ensuing acylation is highly exothermic. Controlling the temperature prevents the volatilization of DCM and suppresses side reactions (e.g., ketene formation or double acylation).

-

Electrophile Introduction: Dilute isovaleryl chloride (1.33 mL, 12.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe pump.

-

Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

-

Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3). The disappearance of the 2-fluoroaniline spot (UV active, lower Rf) and the appearance of a new, higher Rf spot indicates completion.

Phase 3: Quench & Aqueous Workup

This phase is designed as a self-purifying cascade, utilizing acid-base chemistry to selectively partition impurities. 8. Acid Wash (Amine Removal): Transfer the reaction mixture to a separatory funnel. Add 20 mL of 1M aqueous HCl. Shake vigorously and separate the layers. Causality: The acidic aqueous layer protonates unreacted 2-fluoroaniline and TEA, pulling them into the aqueous phase as water-soluble hydrochloride salts. 9. Base Wash (Acid Removal): Wash the organic layer with 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes any residual HCl and deprotonates isovaleric acid (formed from unreacted acyl chloride), extracting it into the aqueous phase as a sodium salt. 10. Brine Wash: Wash the organic layer with 20 mL of saturated NaCl (brine) to draw out dissolved water from the DCM layer. 11. Drying: Collect the organic layer in an Erlenmeyer flask, add anhydrous MgSO₄, and stir for 10 minutes. Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification

-

Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient elution of Hexanes:Ethyl Acetate (9:1 to 7:3).

-

Isolation: Pool the fractions containing the pure product and evaporate the solvent to afford N-(2-fluorophenyl)-3-methylbutanamide as a white solid/crystalline powder.

Analytical Validation (E-E-A-T)

To verify the structural integrity of the synthesized N-(2-fluorophenyl)-3-methylbutanamide, researchers should cross-reference their analytical data against the following expected spectroscopic benchmarks:

-

¹H NMR (400 MHz, CDCl₃): δ ~8.30 (t, J = 8.0 Hz, 1H, Ar-H ortho to NH), 7.85 (br s, 1H, NH), 7.15-7.00 (m, 3H, Ar-H), 2.28 (d, J = 7.2 Hz, 2H, -CH₂-), 2.20 (m, 1H, -CH-), 1.02 (d, J = 6.6 Hz, 6H, 2x -CH₃).

-

LC-MS (ESI+): Expected m/z for [M+H]⁺ is 196.11.

Troubleshooting & Optimization

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete Conversion | Deactivated amine nucleophilicity or hydrolyzed acyl chloride. | Ensure strictly anhydrous conditions. Increase isovaleryl chloride to 1.5 eq and reflux gently (40 °C) if necessary. |

| Fuming upon addition | Exothermic reaction with ambient moisture or rapid HCl gas release. | Slow down the dropwise addition. Ensure the reaction is properly vented through an inert gas bubbler. |

| Product contaminated with Isovaleric Acid | Incomplete NaHCO₃ wash during workup. | Repeat the saturated NaHCO₃ wash step twice. Ensure vigorous shaking in the separatory funnel. |

| Low Yield after Workup | Product partitioning into the aqueous layer (rare for this lipophilicity). | Back-extract the combined aqueous layers with an additional 15 mL of DCM to recover trace product. |

References

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. URL:[Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

analytical methods for N-(2-fluorophenyl)-3-methylbutanamide characterization

Application Note: Comprehensive Analytical Characterization of N-(2-fluorophenyl)-3-methylbutanamide

Introduction & Analytical Target Profile (ATP)

The incorporation of fluorine into organic frameworks is a cornerstone of modern drug design, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. N-(2-fluorophenyl)-3-methylbutanamide (Chemical Formula: C₁₁H₁₄FNO, MW: 195.23 g/mol ) represents a highly relevant structural motif, combining an ortho-fluorinated aniline core with an isovaleryl (3-methylbutanamide) aliphatic chain. The ortho-fluorine atom introduces unique electronic effects, including strong inductive electron withdrawal and potential intramolecular hydrogen bonding (C-F···H-N), which significantly influence the molecule's physicochemical behavior and spectral properties.

In strict alignment with the [1], this application note establishes a robust Analytical Target Profile (ATP). The objective is to provide a self-validating, multi-modal analytical workflow that ensures unambiguous structural elucidation, purity assessment, and functional group profiling of N-(2-fluorophenyl)-3-methylbutanamide.

Analytical Workflow Visualization

Multi-modal analytical workflow for N-(2-fluorophenyl)-3-methylbutanamide characterization.

Experimental Protocols & Causality

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality & Rationale: Multi-nuclear NMR is the gold standard for absolute structural confirmation. While ¹H NMR confirms the isobutyl chain and aromatic protons, ¹⁹F NMR is critical for verifying the presence of the fluorine atom without interference from the hydrocarbon framework ()[2]. Furthermore, ¹³C NMR provides a built-in self-validating mechanism: the scalar coupling between ¹³C and ¹⁹F nuclei (e.g., ¹J_CF ~ 240 Hz) unambiguously maps the exact position of the fluorine atom on the aromatic ring, distinguishing it from meta- or para-isomers ()[3].

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition (400 MHz): Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 transients.

-

¹³C NMR Acquisition (100 MHz): Utilize broadband proton decoupling. Set D1 to 2.0 seconds and acquire 512 transients to achieve a high signal-to-noise ratio for quaternary carbons.

-

¹⁹F NMR Acquisition (376 MHz): Acquire without proton decoupling to observe F-H multiplet structures. Use trichlorofluoromethane (CFCl₃) as an external reference (0.0 ppm).

-

System Suitability & Self-Validation: Verify the ¹J_CF coupling constant in the ¹³C spectrum. A distinct doublet at ~153 ppm with J ≈ 243 Hz mathematically confirms the direct C-F bond[3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Rationale: LC-MS/MS provides orthogonal validation of the molecular weight and structural connectivity. Electrospray ionization (ESI) in positive mode efficiently protonates the amide nitrogen or carbonyl oxygen. During collision-induced dissociation (CID), the amide bond represents the most labile site. Cleavage yields a characteristic 2-fluoroaniline fragment and an isovaleryl cation. The detection of these specific fragments acts as an internal validation of the amide linkage ()[4].

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1.0 µg/mL solution in LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% formic acid to promote ionization.

-

Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Maintain column temperature at 40°C to ensure reproducible retention times.

-

Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% formic acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

-

System Suitability & Self-Validation: The strict co-elution of the precursor ion (m/z 196.1) with its primary product ions (m/z 112.0 and m/z 85.1) at the exact same retention time confirms peak identity and eliminates the possibility of isobaric interference.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Rationale: ATR-FTIR is deployed to probe the vibrational modes of the functional groups rapidly and non-destructively. The amide I (C=O stretch) and amide II (N-H bend) bands are highly sensitive to their local electronic environment. The electron-withdrawing nature of the ortho-fluorine shifts these bands compared to non-fluorinated analogs, providing a unique spectral fingerprint ()[3].

Step-by-Step Protocol:

-

Background Correction: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

-

Sample Analysis: Place approximately 2 mg of the solid N-(2-fluorophenyl)-3-methylbutanamide onto the crystal. Apply uniform pressure using the mechanical anvil to ensure intimate contact and prevent signal attenuation.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

-

System Suitability & Self-Validation: The presence of a strong, sharp peak at ~1200-1150 cm⁻¹ (C-F stretch) alongside the characteristic Amide I/II bands validates the fluorinated amide structure[3].

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts and Coupling Constants

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.30 | br s | - | Amide N-H |

| ¹H | ~7.00 - 8.10 | m | - | Aromatic Protons (4H) |

| ¹H | ~2.25 | d | ³J_HH = 7.2 | -CH₂- (Isovaleryl) |

| ¹H | ~2.15 | m | - | -CH- (Isovaleryl) |

| ¹H | ~1.00 | d | ³J_HH = 6.6 | -CH₃ (Isovaleryl, 6H) |

| ¹³C | ~171.0 | s | - | C=O (Amide Carbonyl) |

| ¹³C | ~153.5 | d | ¹J_CF ≈ 243 | Ar-C-F (C2) |

| ¹⁹F | ~-132.0 | m | - | Ar-F |

Table 2: LC-MS/MS Optimized MRM Parameters

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Fragment Assignment |

|---|---|---|---|---|

| 196.1 [M+H]⁺ | 112.0 | 50 | 20 | [2-Fluoroaniline + H]⁺ (Quantifier) |

| 196.1 [M+H]⁺ | 85.1 | 50 | 15 | [Isovaleryl]⁺ (Qualifier) |

Table 3: Characteristic ATR-FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~3280 | Medium, Sharp | N-H | Stretching (Amide A) |

| ~2950, 2870 | Weak | C-H (Aliphatic) | Asymmetric/Symmetric Stretching |

| ~1660 | Strong | C=O | Stretching (Amide I) |

| ~1535 | Strong | N-H / C-N | Bending / Stretching (Amide II) |

| ~1190 | Strong | C-F | Stretching |

References

-

Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway Source: Organic Letters, ACS Publications URL: [Link]

-

Title: Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes Source: ACS Publications URL: [Link]

Sources

Mass Spectrometric Characterization of N-(2-fluorophenyl)-3-methylbutanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide to the analysis of N-(2-fluorophenyl)-3-methylbutanamide using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). N-(2-fluorophenyl)-3-methylbutanamide is a synthetic amide of interest in chemical and pharmaceutical research. The methodologies detailed herein are designed for unambiguous identification and structural elucidation, leveraging high-resolution mass spectrometry. We present optimized protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, including a discussion of expected ionization behavior and collision-induced dissociation (CID) fragmentation pathways. This application note serves as a foundational resource for researchers requiring robust analytical methods for this compound and structurally related molecules.

Analyte Overview and Physicochemical Properties

N-(2-fluorophenyl)-3-methylbutanamide is an aromatic amide featuring a fluorinated phenyl ring linked to an isovaleryl group. Understanding its fundamental properties is crucial for method development in mass spectrometry. The presence of the polar amide group and the aromatic ring makes it well-suited for analysis by Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile small molecules.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of N-(2-fluorophenyl)-3-methylbutanamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄FNO | Calculated |

| Average Molecular Weight | 195.23 g/mol | [3] |

| Monoisotopic Mass | 195.105942 Da | Calculated, based on[3] |

| [M+H]⁺ (Protonated) | 196.11377 Da | Calculated |

| [M-H]⁻ (Deprotonated) | 194.09812 Da | Calculated |

| Topological Polar Surface Area | 29.1 Ų | [4] |

| XLogP3 | ~2.6 - 2.7 |[3][4] |

Principles of Mass Spectrometric Analysis

The analysis is centered around a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both high sensitivity and high mass accuracy, facilitating confident identification and formula determination.[5][6]

Ionization Mechanism: Electrospray Ionization (ESI)

ESI is the chosen ionization technique due to the analyte's polarity and thermal characteristics.[1]

-

Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., containing 0.1% formic acid), the analyte is readily protonated. The most likely sites for protonation are the carbonyl oxygen, which is thermodynamically favored, and the amide nitrogen.[7] The protonated molecule, [M+H]⁺, at m/z 196.1138 is the expected primary ion in the full scan mass spectrum.

-

Negative Ion Mode ([M-H]⁻): Deprotonation of the amide N-H bond can occur under basic conditions, forming an [M-H]⁻ ion at m/z 194.0981. The stability of this anion is enhanced by the electron-withdrawing nature of the aromatic ring.[8][9] While possible, positive ion mode typically offers greater sensitivity for this class of compounds.

Fragmentation by Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is employed for structural confirmation.[10] Upon collisional activation, the protonated precursor ion fragments at its weakest bonds. For aromatic amides, the most characteristic fragmentation is the cleavage of the amide (N-CO) bond.[11]

Proposed Fragmentation Pathway for [M+H]⁺ of N-(2-fluorophenyl)-3-methylbutanamide:

The primary fragmentation event is the cleavage of the C-N bond of the amide linkage. This is a well-documented pathway for protonated amides, often initiated by the proton being localized on the amide nitrogen upon collisional activation.[7][11] This cleavage results in two diagnostic product ions.

Caption: Proposed CID fragmentation of protonated N-(2-fluorophenyl)-3-methylbutanamide.

Experimental Workflow

A systematic workflow ensures reproducible and high-quality data. The process begins with precise sample preparation, followed by optimized LC separation and subsequent MS/MS analysis for structural confirmation.

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

The following protocols provide a validated starting point for analysis. Instrument-specific parameters may require minor optimization.

Protocol 4.1: Standard Solution and Sample Preparation

For quantitative analysis from complex matrices like plasma or tissue, a more extensive sample preparation such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be necessary to remove interferences.[1][12][13] However, for the identification of a pure standard, a simple dilution is sufficient.[13]

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-(2-fluorophenyl)-3-methylbutanamide standard. Dissolve in 1 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Dilute 10 µL of the stock solution into 990 µL of methanol to create a 10 µg/mL intermediate solution.

-

Final Sample: Dilute 100 µL of the 10 µg/mL intermediate solution into 900 µL of the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer: Transfer the final solution to a 2 mL autosampler vial.[14]

Protocol 4.2: Liquid Chromatography (LC) Method

Reverse-phase chromatography is used to separate the analyte from any potential impurities and deliver it to the mass spectrometer in a compatible solvent stream.

Table 2: Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System | Standard for small molecule analysis. |

| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Aqueous phase. Formic acid aids in protonation for ESI+. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Organic phase for elution. |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min | A standard gradient to ensure elution and column cleaning. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical volume to avoid column overloading. |

Protocol 4.3: Mass Spectrometry (MS) Method

The Q-TOF instrument will be operated in two modes: a full scan to detect the precursor ion and a product ion scan (MS/MS) to generate fragment data.

Table 3: Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) MS | Provides high mass accuracy and resolution.[15] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for protonating the amide analyte. |

| Scan Mode 1: MS | TOF-MS Full Scan | To detect the [M+H]⁺ precursor ion. |

| Mass Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential fragments. |